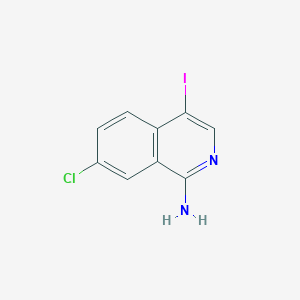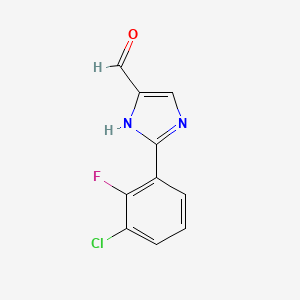
8-Bromoquinoxaline-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromoquinoxaline-5-carboxamide is a chemical compound with the molecular formula C₉H₆BrN₃O. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Métodos De Preparación
The synthesis of 8-Bromoquinoxaline-5-carboxamide typically involves the amidation of quinoxaline-5-carboxylic acid with a brominating agent. One common method includes the reaction of quinoxaline-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride, followed by the reaction with ammonia or an amine to yield the carboxamide . Industrial production methods may involve catalytic amidation processes to enhance yield and efficiency .
Análisis De Reacciones Químicas
8-Bromoquinoxaline-5-carboxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline-5-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it to quinoxaline-5-carboxamide.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include various quinoxaline derivatives with different functional groups .
Aplicaciones Científicas De Investigación
8-Bromoquinoxaline-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: It has been studied for its potential antibacterial and antifungal properties.
Mecanismo De Acción
The mechanism of action of 8-Bromoquinoxaline-5-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit protein kinases, which are key regulators of cell survival and proliferation. This inhibition can lead to the induction of apoptosis in cancer cells by down-regulating anti-apoptotic proteins like Bcl-2 and up-regulating pro-apoptotic proteins like BAX and Caspase-3 .
Comparación Con Compuestos Similares
8-Bromoquinoxaline-5-carboxamide can be compared with other quinoxaline derivatives such as:
2,3-Dihydroxyquinoxaline-5-carboxamide: Known for its antibacterial activity.
2,3-Dimethoxyquinoxaline-5-carboxamide: Studied for its potential as an anticancer agent.
Quinoxaline-5-carboxylic acid: A precursor in the synthesis of various quinoxaline derivatives.
The uniqueness of this compound lies in its bromine substitution, which enhances its reactivity and potential biological activities compared to other quinoxaline derivatives .
Propiedades
Fórmula molecular |
C9H6BrN3O |
|---|---|
Peso molecular |
252.07 g/mol |
Nombre IUPAC |
8-bromoquinoxaline-5-carboxamide |
InChI |
InChI=1S/C9H6BrN3O/c10-6-2-1-5(9(11)14)7-8(6)13-4-3-12-7/h1-4H,(H2,11,14) |
Clave InChI |
LPMQJXFOHDRJKN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1C(=O)N)N=CC=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13669820.png)


![2-Bromo-1-[3-(tert-butyl)phenyl]ethanone](/img/structure/B13669845.png)



![5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B13669883.png)
![Methyl 7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13669901.png)
![6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B13669908.png)




